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Compound of Interest

Compound Name: EN106

Cat. No.: B7732123

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the covalent ligand EN106 and its
specific interaction with cysteine residues, focusing on its role as a recruiter of the E3 ligase
FEM1B for targeted protein degradation (TPD). This document details the mechanism of
action, quantitative binding data, experimental methodologies, and the impact on cellular
signaling pathways.

Introduction to EN106: A Covalent Ligand Targeting
FEM1B

EN106 is a cysteine-reactive small molecule characterized by a chloroacetamide "warhead"
that enables it to form a covalent bond with the thiol group of cysteine residues on proteins.[1]
[2] It was identified as a potent inhibitor of the interaction between the E3 ubiquitin ligase
FEM1B and its substrate, Folliculin Interacting Protein 1 (FNIP1).[1][3] By covalently binding to
a critical cysteine residue in FEM1B, EN106 disrupts the natural substrate recognition process,
making it a valuable tool for applications in targeted protein degradation (TPD), such as in the
development of Proteolysis Targeting Chimeras (PROTACS).[1]

Mechanism of Covalent Interaction

EN106 functions as a covalent inhibitor by specifically targeting the cysteine residue at position
186 (C186) within the substrate-binding pocket of FEM1B. The chloroacetamide moiety of
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EN106 acts as an electrophile, which is susceptible to nucleophilic attack by the deprotonated
thiol group of C186. This results in the formation of a stable thioether bond, effectively and
irreversibly modifying the FEM1B protein. This covalent modification sterically hinders the
binding of FNIP1, thereby inhibiting its subsequent ubiquitination and degradation. The
specificity of EN106 for C186 is crucial for its function as a FEM1B-specific ligand.

Quantitative Data on EN106 Interaction

The interaction of EN106 with FEM1B and its downstream effects have been quantified in
several studies. The following tables summarize the key quantitative data.

Parameter Value Assay Reference

Fluorescence
EN106 IC50 ~5.1 uM o
Polarization

Fluorescence

NJH-01-106 IC50 ~10 uM o
Polarization
NJH-01-106 DC50
~1 uM Western Blot
(BRDA4)
EN106 Concentration
10 uM Flow Cytometry

for ENIP1 Stabilization

Table 1. Quantitative analysis of EN106 and its PROTAC derivative activity.

EN106 Treatment (1 uM,

Parameter Assay

24h)
MDA Content Reduced MDA Assay
ROS Generation Inhibited ROS Assay
SOD Activity Increased SOD Activity Assay
Cyclin D1 Expression Increased Western Blot
Cyclin D3 Expression Increased Western Blot
VEGFA Expression Increased Western Blot
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Table 2: Effects of EN106 on markers of oxidative stress and cell cycle-related proteins in
HUVECs.

Signaling Pathway Modulation

The covalent modification of FEM1B by EN106 has been shown to impact cellular signaling
pathways, notably the NF-kB pathway and pathways related to oxidative stress. By stabilizing
FNIP1, EN106 can influence mitochondrial activity and redox homeostasis. Furthermore,
studies have indicated that EN106 can reduce the generation of reactive oxygen species
(ROS) and inhibit the activation of the NF-kB signaling pathway, which is a key regulator of
inflammation.
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Caption: Signaling pathway of EN106.

Experimental Protocols
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This section provides detailed methodologies for key experiments used to characterize the
interaction of EN106 with FEM1B and its cellular effects.

Fluorescence Polarization (FP) Competition Assay

This assay is used to determine the inhibitory concentration (IC50) of EN106 on the FEM1B-
FNIP1 interaction.

Materials:

Purified recombinant MBP-tagged FEM1B protein

TAMRA-labeled FNIP1 degron peptide (e.g., 5,6-TAMRA-
RNKSSLLFKESEETRTPNCNCKYCSHPVLG)

EN106
Assay Buffer: 40 mM HEPES pH 7.5, 150 mM NacCl, 0.2% NP-40 substitute, 100 uM TCEP
384-well non-binding black microplates

Plate reader capable of measuring fluorescence polarization

Procedure:

Prepare a serial dilution of EN106 in DMSO.

In a 384-well plate, add 0.5 pL of the EN106 dilution or DMSO (vehicle control) to the
respective wells.

Add 12.5 pL of 250 nM MBP-FEM1B in assay buffer to each well.

Incubate the plate at room temperature for 1 hour with gentle shaking to allow for covalent
modification.

Add 12.5 pL of 50 nM TAMRA-FNIP1 degron peptide in assay buffer to each well.

Incubate for 30 minutes at room temperature, protected from light.
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o Measure fluorescence polarization using a plate reader with excitation at 540 nm and
emission at 590 nm.

o Calculate the percent inhibition relative to the DMSO control and determine the IC50 value
by fitting the data to a dose-response curve.

Prepare EN106 Add MBP-FEM1B Incubate 1 hr Add TAMRA-FNIP1 Incubate 30 min Measure Fluorescence
Q [Senal Dilution [ (250 nM) [ atRT (50 nM) atRT ]—>[ Polarization ]—b[calcu\ate \CSD]—VQ

Click to download full resolution via product page

Caption: Fluorescence Polarization Assay Workflow.

Gel-Based Activity-Based Protein Profiling (ABPP)

This method confirms the direct covalent binding of EN106 to a cysteine residue on FEM1B.
Materials:

 Purified recombinant FEM1B protein

 EN106

e lodoacetamide-rhodamine (IA-rhodamine) probe

o SDS-PAGE gels and electrophoresis apparatus

 In-gel fluorescence scanner

Procedure:

e Pre-treat 50 nM of pure FEM1B protein with varying concentrations of EN106 or DMSO
(vehicle) for 30 minutes at room temperature.

e Add 500 nM of IA-rhodamine probe to each reaction and incubate for another 30 minutes at
room temperature.

e Quench the reaction by adding SDS-PAGE loading buffer.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b7732123?utm_src=pdf-body-img
https://www.benchchem.com/product/b7732123?utm_src=pdf-body
https://www.benchchem.com/product/b7732123?utm_src=pdf-body
https://www.benchchem.com/product/b7732123?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7732123?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Separate the proteins on an SDS-PAGE gel.

» Visualize the gel using an in-gel fluorescence scanner. A decrease in the rhodamine signal in
the EN106-treated lanes compared to the control indicates competition for the same cysteine
residue.

LC-MS/MS Analysis of EN106-Cysteine Adduct

This technique identifies the specific cysteine residue on FEM1B that is modified by EN106.

Materials:

EN106-treated FEM1B protein

DTT and lodoacetamide (for reduction and alkylation of non-modified cysteines)

Trypsin

LC-MS/MS system (e.g., Q-Exactive Orbitrap)
Procedure:

Treat recombinant FEM1B with EN106.

o Denature the protein, reduce the disulfide bonds with DTT, and alkylate the remaining free
cysteines with iodoacetamide.

o Digest the protein into peptides using trypsin.
» Analyze the resulting peptide mixture by LC-MS/MS.

e Search the MS/MS data against the FEM1B protein sequence, specifying a variable
modification on cysteine corresponding to the mass of EN106 minus the chlorine atom.

« Identify the peptide containing the EN106 adduct to pinpoint the site of modification.
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Caption: LC-MS/MS Workflow for Adduct Identification.
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PROTAC-Mediated BRD4 Degradation Assay (Western
Blot)

This assay evaluates the efficacy of an EN106-based PROTAC in degrading a target protein,
such as BRDA.

Materials:

HEK293T cells

o EN106-based PROTAC (e.g., NJH-01-106 targeting BRD4)

 Lysis buffer (e.g., RIPA buffer) with protease inhibitors

e Primary antibodies against BRD4 and a loading control (e.g., GAPDH or a-Tubulin)

» HRP-conjugated secondary antibodies

o Chemiluminescent substrate and imaging system

Procedure:

o Seed HEK293T cells in 6-well plates and allow them to adhere overnight.

» Treat the cells with varying concentrations of the EN106-based PROTAC or DMSO for a
specified time (e.g., 8 hours).

e Wash the cells with PBS and lyse them in lysis buffer.

o Determine the protein concentration of the lysates using a BCA assay.

e Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF
membrane.

e Block the membrane and probe with primary antibodies against BRD4 and the loading
control.

 Incubate with HRP-conjugated secondary antibodies.
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 Visualize the bands using a chemiluminescent substrate and quantify the band intensities.

» Normalize the BRD4 band intensity to the loading control and calculate the percentage of
degradation relative to the DMSO-treated control to determine the DC50.

Synthesis of EN106

EN106 is a chloroacetamide-containing compound. While the exact proprietary synthesis
method may not be publicly available, compounds of this class are generally synthesized
through the acylation of a primary or secondary amine with chloroacetyl chloride or a related
activated chloroacetic acid derivative. The synthesis typically involves the reaction of a suitable
amine precursor with chloroacetyl chloride in the presence of a base to neutralize the HCI
byproduct.

Conclusion

EN106 is a valuable chemical probe for studying the biology of the E3 ligase FEM1B and a
promising starting point for the development of novel therapeutics based on targeted protein
degradation. Its specific covalent interaction with C186 of FEM1B provides a powerful handle
for the recruitment of this E3 ligase to degrade proteins of interest. The experimental protocols
and data presented in this guide offer a solid foundation for researchers and drug development
professionals working with EN106 and related covalent ligands. The continued exploration of
EN106 and its derivatives holds significant potential for expanding the arsenal of tools available
for modulating protein function and treating diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b7732123#en106-covalent-ligand-interaction-with-
cysteine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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